molecular formula C12H19NO B12962794 (R)-2-(1-Aminopentyl)-4-methylphenol

(R)-2-(1-Aminopentyl)-4-methylphenol

Cat. No.: B12962794
M. Wt: 193.28 g/mol
InChI Key: WZQGTASFNJTQMR-LLVKDONJSA-N
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Description

(R)-2-(1-Aminopentyl)-4-methylphenol is a chiral aminophenol derivative featuring a phenol ring substituted with a methyl group at the para position (C4) and an (R)-configured 1-aminopentyl chain at the ortho position (C2). This compound belongs to a class of enantiopure aminophenols with significant applications in asymmetric synthesis, where they serve as chiral ligands, catalysts, or resolving agents due to their ability to induce stereoselectivity .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-[(1R)-1-aminopentyl]-4-methylphenol

InChI

InChI=1S/C12H19NO/c1-3-4-5-11(13)10-8-9(2)6-7-12(10)14/h6-8,11,14H,3-5,13H2,1-2H3/t11-/m1/s1

InChI Key

WZQGTASFNJTQMR-LLVKDONJSA-N

Isomeric SMILES

CCCC[C@H](C1=C(C=CC(=C1)C)O)N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)C)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminopentyl)-4-methylphenol typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylphenol.

    Alkylation: The phenol group is alkylated with a suitable alkyl halide to introduce the pentyl chain.

    Amination: The resulting intermediate undergoes amination to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production methods for ®-2-(1-Aminopentyl)-4-methylphenol often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminopentyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce secondary amines.

Scientific Research Applications

®-2-(1-Aminopentyl)-4-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-(1-Aminopentyl)-4-methylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenol group may also participate in interactions through its hydroxyl group, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Key Compounds :

  • 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol ()
  • 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol ()

Comparison :

Property (R)-2-(1-Aminopentyl)-4-methylphenol Chlorinated/Cycloalkyl Analogues
Substituents 4-methyl, 2-(R-aminopentyl) 4-Cl, 2-(chlorophenyl + cyclopentylamino)
Synthesis Likely involves condensation + NaBH₄ reduction Condensation of chlorinated amines with ketones, followed by NaBH₄ reduction
Hydrogen Bonding O-H⋯N intramolecular H-bond Strong O-H⋯N bonds (2.647 Å in ) stabilize (R,R) diastereomers
Applications Asymmetric catalysis (inferred) Confirmed use in asymmetric synthesis as chiral auxiliaries

Key Differences :

  • The chlorinated analogues exhibit enhanced electron-withdrawing effects due to Cl substituents, which may alter reaction kinetics in catalytic processes compared to the methyl group in the target compound.

Pharmaceutical Intermediate with Diisopropylamino Substituents

Key Compound :

  • (R)-2-(3-Diisopropylamino-1-phenylpropyl)-4-methylphenol ()

Comparison :

Property (R)-2-(1-Aminopentyl)-4-methylphenol Diisopropylamino Analogue
Substituents Linear aminopentyl chain Bulky diisopropylamino + phenylpropyl
Synthesis Standard reduction methods Optimized industrial process (patented)
Steric Effects Moderate High steric hindrance from diisopropyl groups
Applications Catalysis (presumed) Pharmaceutical intermediate (e.g., for adrenergic drugs)

Key Differences :

  • The diisopropylamino analogue’s steric bulk may limit its utility in catalysis but enhance binding specificity in drug-receptor interactions.
  • The target compound’s linear aminopentyl group offers greater flexibility, favoring applications requiring adaptable chiral environments.

Alkyl-Substituted Phenols

Key Compounds :

  • 4-Propylphenol, 4-Cyclopropylphenol, (R)-4-(Pentan-2-yl)phenol ()

Comparison :

Property (R)-2-(1-Aminopentyl)-4-methylphenol Alkyl-Substituted Phenols
Functional Groups Amino + hydroxyl Hydroxyl + alkyl/cycloalkyl
Hydrogen Bonding Intramolecular O-H⋯N Only O-H⋯π or intermolecular H-bonds
Applications Asymmetric catalysis Surfactants, antimicrobial agents

Key Differences :

  • Alkylphenols lack amino groups, eliminating their capacity for asymmetric induction. Their primary applications lie in industrial chemistry rather than enantioselective synthesis.
  • The amino group in the target compound enables hydrogen bonding and chiral recognition, critical for catalytic activity .

Research Findings and Implications

  • Synthetic Flexibility: The target compound shares a reductive amination pathway with chlorinated analogues, but its aminopentyl chain offers a balance of flexibility and moderate steric effects, unlike rigid cycloalkyl systems .
  • Hydrogen Bonding: Intramolecular O-H⋯N bonds in chiral aminophenols are crucial for stabilizing active conformations.

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